molecular formula C7H11NO2S B12902851 5-((isopropylthio)methyl)isoxazol-3(2H)-one CAS No. 89660-65-1

5-((isopropylthio)methyl)isoxazol-3(2H)-one

Cat. No.: B12902851
CAS No.: 89660-65-1
M. Wt: 173.24 g/mol
InChI Key: WDCTXKLVBBWBDY-UHFFFAOYSA-N
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Description

5-((isopropylthio)methyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((isopropylthio)methyl)isoxazol-3(2H)-one typically involves the reaction of isoxazole derivatives with isopropylthiol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the isopropylthiol, which then reacts with the isoxazole derivative to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-((isopropylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the isoxazole ring or modify the isopropylthio group.

    Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified isoxazole derivatives or reduced isopropylthio groups.

    Substitution: New compounds with different functional groups replacing the isopropylthio group.

Scientific Research Applications

5-((isopropylthio)methyl)isoxazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-((isopropylthio)methyl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The isoxazole ring and the isopropylthio group can interact with proteins or other biomolecules, affecting their function and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-methylisoxazol-3(2H)-one: Lacks the isopropylthio group, making it less hydrophobic.

    5-((methylthio)methyl)isoxazol-3(2H)-one: Contains a methylthio group instead of an isopropylthio group, which may affect its reactivity and biological activity.

Uniqueness

5-((isopropylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of the isopropylthio group, which can influence its chemical reactivity and biological activity

Properties

89660-65-1

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

5-(propan-2-ylsulfanylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C7H11NO2S/c1-5(2)11-4-6-3-7(9)8-10-6/h3,5H,4H2,1-2H3,(H,8,9)

InChI Key

WDCTXKLVBBWBDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=CC(=O)NO1

Origin of Product

United States

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